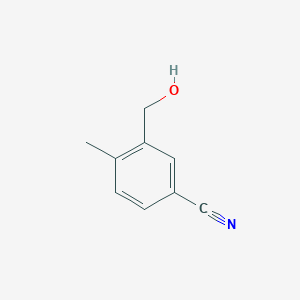
3-(Hydroxymethyl)-4-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-4-methylbenzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, featuring a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-methylbenzyl alcohol with a suitable nitrile source under specific conditions
Industrial Production Methods
In an industrial setting, the production of 3-(Hydroxymethyl)-4-methylbenzonitrile may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitrile group can be reduced to form an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-4-methylbenzonitrile.
Reduction: 3-(Hydroxymethyl)-4-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Hydroxymethyl)-4-methylbenzonitrile has several applications in scientific research:
- **Chemistry
生物活性
3-(Hydroxymethyl)-4-methylbenzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H9N
- CAS Number : 1261439-18-2
- Functional Groups : Hydroxymethyl (-CH2OH) and nitrile (-CN)
The presence of a hydroxymethyl group enhances the compound's reactivity, potentially influencing its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Tyrosinase : Tyrosinase is a critical enzyme in melanin synthesis, and inhibitors can reduce pigmentation and potentially affect melanoma cell viability. Research has indicated that compounds structurally related to this compound show significant inhibition of tyrosinase activity, which could be leveraged in skin cancer treatments .
- Cell Cycle Arrest : Some studies have reported that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect is often mediated by alterations in signaling pathways associated with cell growth and survival.
The proposed mechanisms through which this compound exerts its biological effects include:
- Covalent Bond Formation : The hydroxymethyl group may form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
- Enzyme Inhibition : The nitrile group can participate in non-covalent interactions, potentially inhibiting enzymes critical to cellular metabolism.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent.
- Anticancer Potential : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among melanoma cell lines. The IC50 values were comparable to established anticancer drugs, suggesting that further development could yield effective cancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxymethyl and nitrile groups | Antimicrobial, anticancer |
| 4-Hydroxy-N'-methylenebenzohydrazide | Hydroxyl and hydrazide functionalities | Tyrosinase inhibitor |
| 3-Formyl-4-methylbenzonitrile | Formyl group | Anticancer potential |
The comparative analysis reveals that while similar compounds share some biological activities, the unique structural features of this compound contribute to its distinct efficacy profiles.
特性
IUPAC Name |
3-(hydroxymethyl)-4-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVYZWCLOFTTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













